molecular formula C6H12O6 B1595445 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol CAS No. 23147-59-3

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol

Cat. No.: B1595445
CAS No.: 23147-59-3
M. Wt: 180.16 g/mol
InChI Key: HQAMJDIBKAKYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol ( 23147-59-3), more commonly known as Dihydroxyacetone dimer , is a high-purity chemical reagent intended for research and development purposes. This compound, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol , is a stable, cyclic dimer form of dihydroxyacetone. It is characterized by a high density of 1.505 g/cm³ and a melting point of 144-145°C . This compound holds significant value in flavor and fragrance research, where it is utilized to impart a sweet, cooling sensation and is applied in the study of formulations for baked goods, cereals, frozen dairy, hard candy, and seasonings . Its role extends to biochemical research, particularly in the study of anti-glycation processes and metabolic pathways. The mechanism of action is related to its function as a precursor or analog in the investigation of the Maillard reaction and sugar metabolism. Researchers employ this dimer to model and inhibit non-enzymatic glycation, a process linked to various diabetic complications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its consistent quality and well-defined physical properties, including a boiling point of 469.3°C and a flash point of 237.6°C , for reliable and reproducible experimental outcomes. Appropriate personal protective equipment (PPE) such as gloves and eyeshields is recommended when handling this compound .

Properties

IUPAC Name

3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAMJDIBKAKYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OC(C(O1)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945823
Record name 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23147-59-3
Record name NSC72202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol typically involves the reaction of formaldehyde with suitable precursors under controlled acidic or basic conditions. The reaction requires precise temperature and pH control to favor the formation of the dioxane ring and the hydroxymethyl substituents without side reactions.

  • Typical Reaction Conditions:
    • Temperature: 20–60 °C
    • pH: Acidic or mildly basic environment, often adjusted to optimize yield
    • Reaction time: Several hours under stirring
  • Precursors: Formaldehyde and diol-containing compounds that can cyclize to form the dioxane ring

This method is favored for its straightforwardness and the availability of starting materials.

Industrial-Scale Preparation

For industrial production, continuous flow reactors are often employed to optimize reaction kinetics and product yield. The process includes:

  • Controlled feeding of reactants to maintain steady-state conditions
  • Use of inorganic bases such as sodium bicarbonate, sodium carbonate, or potassium hydrogencarbonate to facilitate cyclization
  • Mild reaction temperatures (25–50 °C) to avoid decomposition
  • Post-reaction purification by crystallization or solvent washing to isolate high-purity product

This approach reduces energy consumption and processing time, making it suitable for large-scale synthesis.

Detailed Preparation Method from Patent CN102351838A

A patented industrial method describes a four-step procedure:

Step Number Description Details
1. Feeding Purified water heated to 20–60 °C; addition of solid inorganic base and halogenated precursor Halogenated precursors such as 3-chloropropane-1,2-diol derivatives; bases include NaHCO₃, Na₂CO₃, KHCO₃
2. Reaction Insulation reaction at 20–60 °C Controlled stirring and temperature to promote cyclization and dimer formation
3. Post-processing Addition of alcoholic or ether solvents; suction filtration and washing Solvents include methanol, ethanol, isopropanol, diethyl ether, dioxane, tetrahydrofuran
4. Product Preparation Concentration and crystallization to yield 1,4-dioxane-2,5-diol (this compound) Multiple solvent washes ensure removal of impurities and high purity

This method is noted for:

  • Use of inexpensive, commercially available raw materials
  • Mild reaction conditions without extreme temperatures
  • Low environmental impact and safety in production
  • Suitability for scale-up in industrial settings

Reaction Mechanisms and Chemical Transformations

Oxidation and Reduction Reactions

The hydroxymethyl groups (-CH₂OH) in the compound are reactive sites for further chemical modification:

Reagent/Condition Product Mechanism Notes
Potassium permanganate (acidic) 3,6-Dicarboxy-1,4-dioxane-2,5-diol Stepwise oxidation: -CH₂OH → -CHO → -COOH Acidic conditions favor full oxidation; over-oxidation may open ring
Sodium borohydride (methanol, 25 °C) 3,6-Bis(methanol)-1,4-dioxane Selective reduction of hydroxymethyl groups High selectivity, 75% yield
H₂/Pd-C (1 atm, 60 °C) Ring-opened diol derivatives Hydrogenolysis of ring and hydroxymethyl groups Lower yield (43%), ring cleavage

These reactions highlight the compound’s versatility as a synthetic intermediate.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Preparation Method Key Features Reaction Conditions Advantages References
Formaldehyde reaction with diol precursors Acidic/basic catalysis, ring formation 20–60 °C, controlled pH Simple, accessible raw materials
Industrial batch process with halogenated precursors Use of inorganic bases, solvent washing 20–60 °C, mild conditions Scalable, low cost, environmentally friendly
Continuous flow reactor synthesis Optimized feed and reaction control Mild temperature, continuous flow High yield, efficient purification

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) groups undergo oxidation to form carbonyl or carboxylic acid derivatives.

Reagent/Conditions Product Mechanism Reference
KMnO₄ (acidic conditions)3,6-Dicarboxy-1,4-dioxane-2,5-diolStepwise oxidation: -CH₂OH → -CHO → -COOH
CrO₃ (Jones reagent)Partially oxidized intermediatesSelective oxidation under controlled pH

Key Findings :

  • Oxidation efficiency depends on pH and temperature. Acidic conditions favor full oxidation to dicarboxylic acid derivatives .

  • Over-oxidation can lead to ring-opening products in aqueous media .

Reduction Reactions

Hydrogenolysis and borohydride reductions target the hydroxymethyl groups or the dioxane ring.

Reagent/Conditions Product Yield Notes Reference
NaBH₄ (methanol, 25°C)3,6-Bis(methanol)-1,4-dioxane75%Selective reduction of -CH₂OH groups
H₂/Pd-C (1 atm, 60°C)Ring-opened diol derivatives43%Competitive ring hydrogenolysis

Key Findings :

  • Pd-C catalyzes both hydroxymethyl reduction and dioxane ring cleavage, producing linear diols .

  • NaBH₄ selectively reduces hydroxymethyl groups without affecting the ring .

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution with halogenating agents.

Reagent/Conditions Product Reaction Time Purity Reference
SOCl₂ (reflux, 6h)3,6-Bis(chloromethyl)-1,4-dioxane6h89%
PBr₃ (0°C, 2h)3,6-Bis(bromomethyl)-1,4-dioxane2h78%

Key Findings :

  • Thionyl chloride achieves higher yields compared to PBr₃ due to milder conditions .

  • Substituted derivatives serve as intermediates for polymer synthesis .

Acid/Base-Catalyzed Ring-Opening

The dioxane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions.

Conditions Product Mechanism Reference
HCl (1M, reflux)Linear tetrol (C₆H₁₄O₆)Acid-catalyzed ring hydrolysis
NaOH (2M, 50°C)Disodium salt of tetrolBase-induced ring cleavage

Key Findings :

  • Ring-opening in water produces 1-hydroxyhexane-2,5-dione as a major byproduct .

  • Alkaline conditions stabilize the deprotonated tetrol, enabling salt formation .

Etherification and Polymerization

The compound acts as a monomer for polyesters and polyethers.

Reaction Catalyst Product Application Reference
PolycondensationH₂SO₄Biodegradable polyesterMedical implants
Crosslinking with diisocyanatesSn(Oct)₂Polyurethane networksCoatings, adhesives

Key Findings :

  • Polymerization yields materials with glass transition temperatures (Tg) between 40–60°C .

  • Crosslinked polyurethanes exhibit tensile strengths up to 25 MPa .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, followed by decomposition:

Temperature Range Mass Loss Proposed Pathway
150–200°C15%Dehydration of hydroxymethyl groups
200–300°C60%Ring fragmentation to CO₂ and H₂O

Decomposition products include levulinic acid and formaldehyde .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation and reduction.
  • Chemical Reactions :
    • The compound can undergo oxidation to form aldehydes or carboxylic acids and can be reduced to yield alcohols. Substitution reactions can also occur at the hydroxyl groups.
Reaction TypeExample ProductsCommon Reagents
OxidationAldehydesPotassium permanganate
ReductionAlcoholsSodium borohydride
SubstitutionHalogenated compoundsThionyl chloride

Biology

  • Biochemical Pathway Studies :
    • The compound is utilized in studying enzyme reactions and metabolic pathways due to its structural similarities to natural substrates.
  • Anticancer Potential :
    • Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

Several studies have documented the biological effects of this compound and its derivatives:

  • A study demonstrated that structural modifications at specific positions enhance the anticancer activity of related compounds .
  • Another investigation highlighted favorable pharmacokinetic profiles in animal models following oral administration of similar dioxane derivatives .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
CurcuminMDA-MB-23136.48 ± 0.34
Compound XHCT-1169.64 ± 0.21
Compound YMDA-MB-231>100

Industrial Applications

  • Polymer Production :
    • The compound is used in the synthesis of polymers and other materials due to its reactive hydroxymethyl groups.
  • Potential in Biorefinery :
    • As a biobased compound derived from renewable sources like sugars, it has potential applications in sustainable chemistry and materials science .

Mechanism of Action

The mechanism by which 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Research Findings

Reactivity in Water: Both this compound and the DHA dimer hydrolyze to monomers in water, but the latter degrades further in alkaline conditions .

Thermal Behavior : Glycolaldehyde dimer forms at elevated temperatures (e.g., during textile pyrolysis) and its concentration increases with rinsing, indicating stability in aqueous processing .

Stereochemical Complexity : DHA exhibits five crystalline forms, four of which are stereoisomers of its dimer, highlighting the structural versatility of 1,4-dioxane derivatives .

Biological Activity

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol, also known as DL-glyceraldehyde dimer, is a dioxane derivative with potential biological activities. This compound has garnered attention for its structural characteristics and possible applications in medicinal chemistry. Its molecular formula is C6H12O6C_6H_{12}O_6 and it has a molecular weight of approximately 180.16 g/mol .

The compound features a unique dioxane ring structure that may contribute to its biological activity. Below is a summary of its chemical identifiers:

PropertyValue
CAS Number23147-59-3
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
IUPAC NameThis compound
PubChem CID251615

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential anticancer properties and interactions with biological systems.

Anticancer Activity

Recent research highlights the anticancer potential of structural analogs related to this compound. For instance, derivatives of curcumin modified with hydroxymethyl groups have shown significant inhibitory effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
CurcuminMDA-MB-23136.48 ± 0.34
Compound XHCT-1169.64 ± 0.21
Compound YMDA-MB-231>100

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various signaling pathways.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key aspect of its anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest that compounds similar to this compound may undergo significant metabolism in vivo, affecting their bioavailability and therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of dioxane derivatives:

  • A study demonstrated that specific modifications at the C-4 position of related compounds significantly enhanced their anticancer activity.
  • Another investigation highlighted the pharmacokinetic profiles of these compounds in animal models, indicating favorable absorption characteristics following oral administration .

Q & A

Q. What are the recommended synthetic routes for 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol?

The compound can be synthesized via oxidation of chlorinated precursors followed by dimerization and cyclization. For example, 3-chloropropane-1,2-diol is oxidized to a glycolic acid derivative, which is dimerized and cyclized under controlled conditions to yield the target compound . Reaction parameters such as temperature (e.g., 80–100°C) and acidic catalysts (e.g., HCl) are critical for optimizing yield and purity. Characterization via 1^1H/13^{13}C NMR and FTIR is recommended to confirm the cyclic dimer structure.

Q. How does pH influence the stability of this compound in aqueous solutions?

The compound exists as a stable dimer in solid form but hydrolyzes to its monomeric form (glycolaldehyde) in water. Stability is pH-dependent:

  • pH 4–6 : Solutions remain stable for hours, retaining dimeric structure.
  • pH > 7 : Rapid degradation occurs via Maillard-like reactions, producing brown polymeric byproducts . For reproducible experiments, buffer systems (e.g., acetate buffer) should maintain pH ≤ 5. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) or HPLC.

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation : Use 1^1H NMR (δ 4.5–5.0 ppm for hydroxyl protons; δ 3.8–4.2 ppm for methylene groups) and 13^{13}C NMR (δ 70–80 ppm for ether carbons) .
  • Purity Assessment : HPLC with a polar stationary phase (e.g., C18 column) and RI/UV detection.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows endothermic melting peaks between 75–90°C, depending on stereoisomeric composition .

Advanced Research Questions

Q. How does this compound enhance selectivity in lignin hydrogenolysis?

The compound acts as a reversible acetal-forming agent, stabilizing lignin-derived aldehydes and preventing side reactions (e.g., repolymerization). In acidic conditions (e.g., H2_2SO4_4), the dimer hydrolyzes to glycolaldehyde, which reacts with lignin’s phenolic intermediates to form stable acetals. This shifts reaction pathways toward monomeric products (e.g., vanillin) rather than oligomers. Yield optimization requires balancing hydrolysis rates (controlled by temperature and acid concentration) with aldehyde trapping efficiency .

Q. What strategies enable its use in biodegradable polymer synthesis?

The compound serves as a precursor for functionalized polyesters. Key steps include:

  • Dehydrochlorination : Convert chlorinated derivatives to methylidene groups for thiol-ene click chemistry .
  • Ring-Opening Polymerization : Initiate with Sn(Oct)2_2 or enzymatic catalysts (e.g., lipases) to produce polyesters with tunable hydrophilicity.
  • Post-Polymerization Modification : Thiol-ene reactions introduce side-chain functionalities (e.g., carboxyl or amine groups) for biomedical applications. Monitor molecular weight distributions via GPC and thermal properties via TGA .

Q. How do stereoisomers of this compound affect reactivity?

The compound exists as a mixture of diastereomers due to chiral centers at C2 and C5. Stereochemical variations influence:

  • Hydrolysis Kinetics : cis-isomers hydrolyze faster than trans-isomers due to reduced steric hindrance.
  • Polymer Tacticity : Stereoregularity in ring-opening polymerization impacts crystallinity and degradation rates. Separate isomers via chiral HPLC (e.g., Chiralpak IC column) and analyze via circular dichroism (CD) spectroscopy .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

Some sources claim high water solubility (>100 mg/mL), while others note limited solubility. This arises from:

  • Dimer-Monomer Equilibrium : The dimer dissolves slowly, but subsequent hydrolysis increases apparent solubility as monomers form.
  • pH Dependency : Solubility increases under acidic conditions (pH < 4) due to protonation of hydroxyl groups. Standardize solubility measurements by pre-dissolving the dimer in buffered solutions and quantifying via gravimetric analysis .

Q. Why do catalytic yields vary in lignin hydrogenolysis studies?

Contradictory yields (e.g., 15–40%) stem from differences in:

  • Lignin Source : Hardwood lignin (high S-unit content) yields more monomers than softwood lignin.
  • Reaction Medium : Biphasic systems (e.g., water/THF) improve aldehyde stabilization compared to pure aqueous media.
  • Catalyst Choice : Ru/C outperforms Pd/C due to higher resistance to sulfur poisoning. Control experiments with model compounds (e.g., guaiacylglycerol-β-guaiacyl ether) are advised to isolate variables .

Methodological Recommendations

  • Handling and Storage : Store under inert atmosphere (N2_2) at 2–8°C to prevent hygroscopic degradation .
  • Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
  • Environmental Compliance : Dispose via incineration or approved waste management to avoid aquatic toxicity (EC50 < 10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Reactant of Route 2
3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.